1,3-Dimethyl-7-octyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-octyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with dimethyl, octyl, and sulfanyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-octyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the purine coreCommon reagents used in these reactions include alkyl halides, thiols, and base catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-octyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The octyl and sulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
1,3-Dimethyl-7-octyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-octyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Theobromine: A naturally occurring purine alkaloid with similar structural features.
Theophylline: Another purine derivative with known biological activities.
Caffeine: A well-known stimulant with a purine core structure
Uniqueness
1,3-Dimethyl-7-octyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl and sulfanyl groups differentiates it from other purine derivatives, potentially leading to novel applications and activities .
Properties
Molecular Formula |
C15H24N4O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-octyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C15H24N4O2S/c1-4-5-6-7-8-9-10-19-11-12(16-14(19)22)17(2)15(21)18(3)13(11)20/h4-10H2,1-3H3,(H,16,22) |
InChI Key |
YAHAZCCFMUSYOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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